![molecular formula C20H20N2O2 B2588518 N-环戊基-1-{[2-(1-萘胺基)-1,3-噻唑-4-基]羰基}哌啶-4-羧酰胺 CAS No. 1207033-23-5](/img/structure/B2588518.png)
N-环戊基-1-{[2-(1-萘胺基)-1,3-噻唑-4-基]羰基}哌啶-4-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate is an organic compound with a complex structure, featuring a quinoline core substituted with various functional groups
科学研究应用
Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer or anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Esterification: The carboxylate group is introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反应分析
Types of Reactions
Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
作用机制
The mechanism of action of Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have similar biological activities.
Aminoquinolines: These compounds, such as amodiaquine, also feature an amino group attached to the quinoline core.
Uniqueness
Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for targeted research and development.
属性
IUPAC Name |
methyl 4-(3,4-dimethylanilino)-8-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-8-9-15(10-14(12)3)21-17-11-18(20(23)24-4)22-19-13(2)6-5-7-16(17)19/h5-11H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJOLCRFDSMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2588435.png)
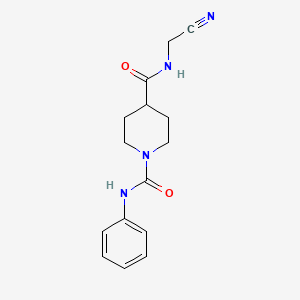
![4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2588437.png)
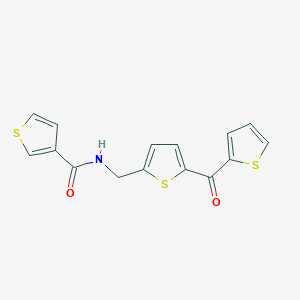
![4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2588439.png)
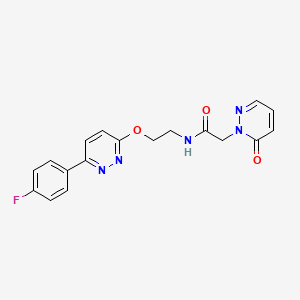
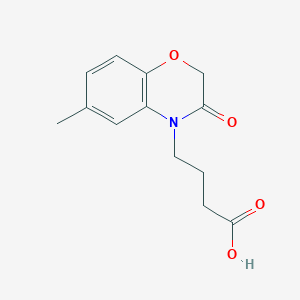
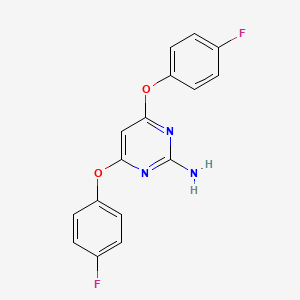
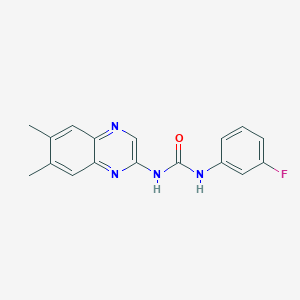
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2588447.png)
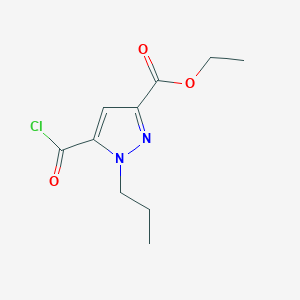
![2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide](/img/structure/B2588455.png)
![2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2588456.png)
![3-[(4-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B2588458.png)
